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molecular formula C5H2Br2OS B072984 2,5-Dibromothiophene-3-carbaldehyde CAS No. 1193-69-7

2,5-Dibromothiophene-3-carbaldehyde

Cat. No. B072984
M. Wt: 269.94 g/mol
InChI Key: GBJBDOWMZMXKCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08378058B2

Procedure details

Thiophene-3-carboxaldehyde (2.54 g, 22.8 mmol) was mixed with 48% aqueous hydrobromic acid (6.8 mL), and ether (6 mL), then cooled at 0° C. A mixture of bromine (7.36 g, 46.0 mmol) and 48% aqueous hydrobromic acid (6.8 mL) was added dropwise under vigorous stir. The reaction mixture was then heated at 50° C. and reacted for 4 h. After reaction, the mixture was diluted with water (100 mL) and extracted with ether (3×50 mL). The organic layers were combined, washed with 10% sodium thiosulfate solution (2×15 mL) and water (30 mL), and dried (Na2SO4). The solvent was removed under reduced pressure to give dark crude product. The crude product was purified by column chromatography on silica gel (hexane/ethyl acetate=5:1). (4.32 g, 70%). 1H NMR (400 MHz, CDCl3, δ/ppm) 9.80 (s, 1H, CHO), 7.34 (s, 1H);
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
6.8 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
7.36 g
Type
reactant
Reaction Step Two
Quantity
6.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][C:3]([CH:6]=[O:7])=[CH:2]1.[BrH:8].CCOCC.[Br:14]Br>O>[Br:8][C:2]1[S:1][C:5]([Br:14])=[CH:4][C:3]=1[CH:6]=[O:7]

Inputs

Step One
Name
Quantity
2.54 g
Type
reactant
Smiles
S1C=C(C=C1)C=O
Name
Quantity
6.8 mL
Type
reactant
Smiles
Br
Name
Quantity
6 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
7.36 g
Type
reactant
Smiles
BrBr
Name
Quantity
6.8 mL
Type
reactant
Smiles
Br
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise under vigorous stir
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then heated at 50° C.
CUSTOM
Type
CUSTOM
Details
reacted for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
After reaction
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (3×50 mL)
WASH
Type
WASH
Details
washed with 10% sodium thiosulfate solution (2×15 mL) and water (30 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
to give dark crude product
CUSTOM
Type
CUSTOM
Details
The crude product was purified by column chromatography on silica gel (hexane/ethyl acetate=5:1)

Outcomes

Product
Name
Type
Smiles
BrC=1SC(=CC1C=O)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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